2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE
Overview
Description
2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the piperazine intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final step involves the addition of the butanone moiety through a condensation reaction with an appropriate ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Biology: It is used in biochemical studies to understand the interaction of trifluoromethylated compounds with biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can mimic neurotransmitter structures, potentially modulating receptor activity and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE
- 2-ETHYL-1-{4-[3-(FLUORO)PHENYL]PIPERAZINO}-1-BUTANONE
- 2-ETHYL-1-{4-[3-(CHLORO)PHENYL]PIPERAZINO}-1-BUTANONE
Uniqueness
2-ETHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity compared to its analogs with other halogen substituents .
Properties
IUPAC Name |
2-ethyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-3-13(4-2)16(23)22-10-8-21(9-11-22)15-7-5-6-14(12-15)17(18,19)20/h5-7,12-13H,3-4,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOFHWQCDSHMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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